molecular formula C9H12N2S B12794831 N-Benzyl-2-mercaptoethanimidamide CAS No. 90379-17-2

N-Benzyl-2-mercaptoethanimidamide

Cat. No.: B12794831
CAS No.: 90379-17-2
M. Wt: 180.27 g/mol
InChI Key: UCBPAOJYCUKKPN-UHFFFAOYSA-N
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Description

N-Benzyl-2-mercaptoethanimidamide is an organosulfur compound characterized by the presence of a benzyl group attached to a mercaptoethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2-mercaptoethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-mercaptoethanimidamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-mercaptoethanimidamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-mercaptoethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-Benzyl-2-mercaptoethanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-mercaptoacetamide
  • N-Benzyl-2-mercaptoethanamide
  • N-Benzyl-2-mercaptoethanethioamide

Uniqueness

N-Benzyl-2-mercaptoethanimidamide is unique due to its specific combination of a benzyl group and a mercaptoethanimidamide moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which may not be present in similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

90379-17-2

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N'-benzyl-2-sulfanylethanimidamide

InChI

InChI=1S/C9H12N2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)

InChI Key

UCBPAOJYCUKKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(CS)N

Origin of Product

United States

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